9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one
Overview
Description
9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol . It is an orange crystalline substance that is primarily used in research settings . This compound belongs to the benzodiazepine family, which is known for its diverse pharmacological properties.
Preparation Methods
The synthesis of 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one involves several steps. One common method includes the nitration of 1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one using nitric acid under controlled conditions . The reaction typically requires a solvent such as acetic acid and is conducted at low temperatures to ensure the selective nitration of the benzodiazepine ring.
Chemical Reactions Analysis
9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, potassium permanganate, hydrogen, and palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one involves its interaction with the central nervous system. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA . This leads to sedative, anxiolytic, and muscle relaxant properties. The nitro group may influence the binding affinity and specificity of the compound for its molecular targets .
Comparison with Similar Compounds
9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one can be compared with other benzodiazepine derivatives such as:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Lorazepam: Used for its sedative and anxiolytic effects.
The uniqueness of this compound lies in its specific nitro substitution, which may confer distinct chemical and biological properties compared to other benzodiazepines .
Properties
IUPAC Name |
9-nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-9-6-2-1-3-7(12(14)15)8(6)10-4-5-11-9/h1-3,10H,4-5H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLHWCFNYIEQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377969 | |
Record name | 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328546-65-2 | |
Record name | 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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